

3-Chlorogentisyl Alcohol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Chlorogentisyl alcohol*

Cat. No.: B10854693

[Get Quote](#)

CAS Number: 32744-80-2

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of **3-Chlorogentisyl alcohol**, a metabolite with notable biological activities. It is intended to serve as a resource for researchers in pharmacology, medicinal chemistry, and drug discovery.

Core Compound Data

3-Chlorogentisyl alcohol, also known as 3-chloro-2,5-dihydroxybenzyl alcohol, is a phenolic compound that has been isolated from marine-derived fungi such as *Ampelomyces* sp. and *Aspergillus* sp.^[1]. It has garnered scientific interest due to its diverse biological profile, which includes antioxidant, antibacterial, antifouling, and anticancer properties.

Physicochemical Properties

The fundamental physicochemical properties of **3-Chlorogentisyl alcohol** are summarized in the table below.

Property	Value	Reference
CAS Number	32744-80-2	[1]
Molecular Formula	C ₇ H ₇ ClO ₃	[1]
Molecular Weight	174.58 g/mol	[2]
Appearance	Solid	[1]
Synonyms	3-Chloro-2,5-dihydroxybenzyl alcohol, CHBA	[1]
Solubility	Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2)	[1]
SMILES	OC1=CC(CO)=C(O)C(Cl)=C1	[1]
InChI	InChI=1S/C7H7ClO3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2,9-11H,3H2	[1]

Biological Activity and Quantitative Data

3-Chlorogentisyl alcohol exhibits a range of biological activities, with quantitative data available for several key effects.

Biological Activity	Assay/Organism	Result (IC ₅₀ , MIC, etc.)	Reference
Radical Scavenging	DPPH Assay	IC ₅₀ = 1 μ M	[1]
Antibacterial	Staphylococcus aureus (MRSA)	MIC = 50 μ g/mL	[1]
Antifouling	Balanus amphitrite (cyprids)	Concentration-dependent	[1]
Anticancer (Cytotoxicity)	HeLa cells	IC ₅₀ \approx 35 μ M	
DNA Damage	HeLa cells (Comet Assay)	Induces ssDNA breaks at 35 μ M	[1]
Enzyme Inhibition	E. coli β -glucuronidase	IC ₅₀ = 0.74 μ M	

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for **3-Chlorogentisyl alcohol**.

Synthesis of 3-Chlorogentisyl Alcohol

While a detailed, step-by-step protocol for the synthesis of **3-Chlorogentisyl alcohol** is not readily available in the public domain, the literature describes several synthetic strategies. One reported method involves the Reimer-Tiemann reaction of 2-chlorohydroquinone, followed by reduction. Another approach starts from 4-methoxyphenol, involving selective phenol monohydroxymethylation and monochlorination, followed by oxidation and reduction steps. Researchers should refer to the primary literature for more detailed information on these synthetic routes.

DPPH Radical Scavenging Assay

This protocol is a standard method for assessing the antioxidant activity of a compound.

Materials:

- **3-Chlorogentisyl alcohol**
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or Ethanol
- Spectrophotometer

Procedure:

- Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).
- Prepare a series of dilutions of **3-Chlorogentisyl alcohol** in the same solvent.
- In a microplate or cuvette, mix the DPPH solution with the test compound dilutions.
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of the solution at the wavelength of maximum DPPH absorbance (typically around 517 nm).
- A control containing the solvent instead of the test compound is also measured.
- The percentage of radical scavenging activity is calculated using the formula: % Scavenging =
$$[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$$
- The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of the test compound.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

- **3-Chlorogentisyl alcohol**
- Bacterial strain (e.g., Methicillin-resistant *Staphylococcus aureus*)

- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer or plate reader

Procedure:

- Prepare a stock solution of **3-Chlorogentisyl alcohol** in a suitable solvent (e.g., DMSO).
- In a 96-well plate, perform serial twofold dilutions of the compound in MHB.
- Prepare a bacterial inoculum adjusted to a standard concentration (e.g., 0.5 McFarland standard).
- Inoculate each well with the bacterial suspension.
- Include positive (bacteria and broth) and negative (broth only) controls.
- Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comet Assay for DNA Damage in HeLa Cells

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

- HeLa cells
- **3-Chlorogentisyl alcohol**
- Low melting point agarose
- Lysis solution

- Alkaline electrophoresis buffer
- DNA staining dye (e.g., ethidium bromide or SYBR Green)
- Fluorescence microscope

Procedure:

- Treat HeLa cells with **3-Chlorogentisyl alcohol** for a specified duration.
- Harvest the cells and resuspend them in low melting point agarose.
- Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.
- Lyse the cells by immersing the slides in a lysis solution.
- Unwind the DNA by placing the slides in an alkaline electrophoresis buffer.
- Perform electrophoresis under alkaline conditions.
- Stain the DNA with a fluorescent dye.
- Visualize the comets using a fluorescence microscope and analyze the images with appropriate software to quantify DNA damage (e.g., tail length, tail moment).

Apoptosis and Cell Cycle Analysis in HeLa Cells

Flow cytometry is used to analyze the effects of **3-Chlorogentisyl alcohol** on the cell cycle and apoptosis.

Materials:

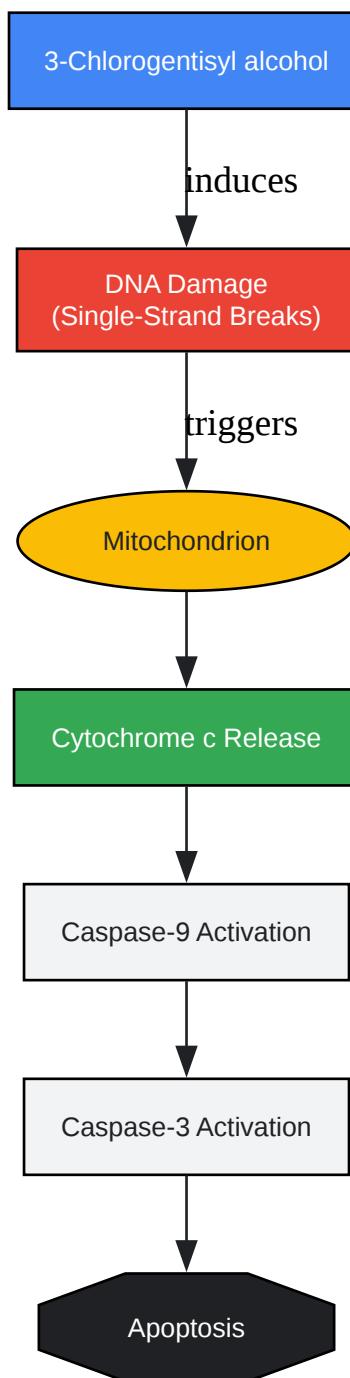
- HeLa cells
- **3-Chlorogentisyl alcohol**
- Propidium iodide (PI)

- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure for Cell Cycle Analysis:

- Treat HeLa cells with the compound for the desired time.
- Harvest and fix the cells in cold ethanol.
- Wash the cells and resuspend them in a staining solution containing PI and RNase A.
- Incubate in the dark.
- Analyze the DNA content by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Procedure for Apoptosis Analysis:

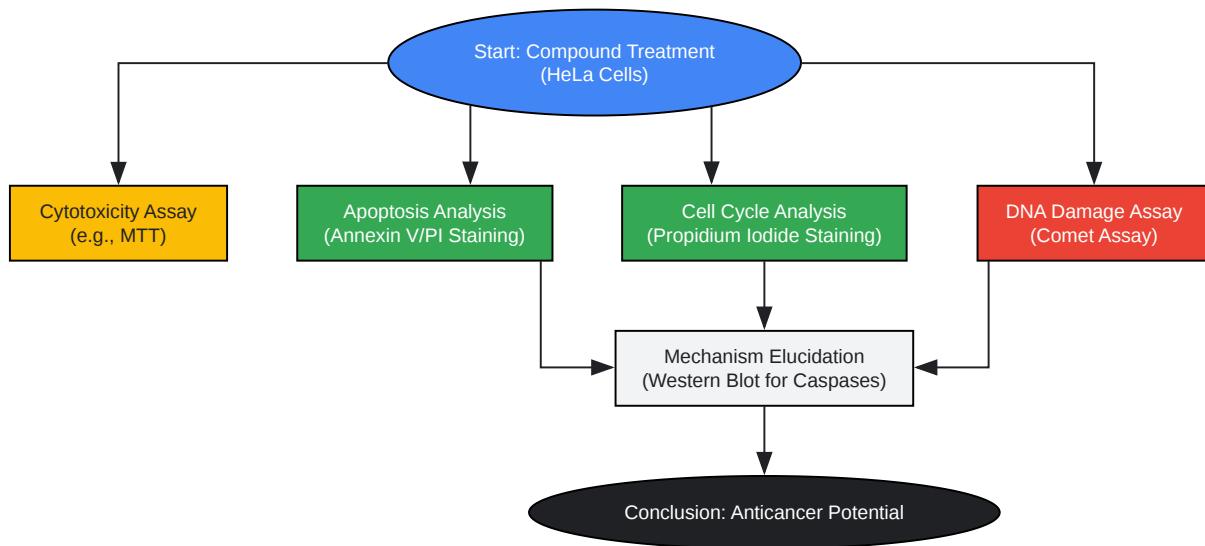

- Treat HeLa cells with the compound.
- Harvest the cells and wash them with binding buffer.
- Resuspend the cells in binding buffer and add Annexin V-FITC and PI.
- Incubate in the dark.
- Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway and Experimental Workflow Diagrams

Proposed Signaling Pathway for Apoptosis in HeLa Cells

The following diagram illustrates the proposed mechanism by which **3-Chlorogentisyl alcohol** induces apoptosis in HeLa cells, based on the available literature. The compound is shown to

induce DNA damage, leading to the activation of the intrinsic apoptotic pathway.



[Click to download full resolution via product page](#)

Apoptotic pathway of **3-Chlorogentisyl alcohol** in HeLa cells.

Experimental Workflow for Assessing Anticancer Activity

This diagram outlines a typical workflow for evaluating the anticancer properties of a compound like **3-Chlorogentisyl alcohol**.

[Click to download full resolution via product page](#)

Workflow for evaluating anticancer activity.

Conclusion

3-Chlorogentisyl alcohol is a promising natural product with a variety of biological activities that warrant further investigation. Its potent antioxidant, antibacterial, and particularly its anticancer effects, mediated through the induction of DNA damage and apoptosis, make it a compound of interest for drug development. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this molecule. Further studies are encouraged to fully elucidate its mechanisms of action and to explore its potential for clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dihydroxybenzyl alcohol | 29654-55-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Chlorogentisyl Alcohol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10854693#3-chlorogentisyl-alcohol-cas-number-32744-80-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com